molecular formula C12H24Se4 B14305450 1,5,9,13-Tetraselenacyclohexadecane CAS No. 120039-05-6

1,5,9,13-Tetraselenacyclohexadecane

Cat. No.: B14305450
CAS No.: 120039-05-6
M. Wt: 484.2 g/mol
InChI Key: KIYGWVQCYNFXJC-UHFFFAOYSA-N
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Description

General Context of Macrocyclic Chemistry and Chalcogen Macrocycles

Macrocyclic chemistry, a significant branch of supramolecular chemistry, focuses on the synthesis and study of large ring-shaped molecules. These compounds, often characterized by a central cavity, possess the unique ability to selectively bind ions and small molecules, a property that has led to their extensive investigation and application in various fields. The pioneering work on crown ethers in the 1960s laid the foundation for this area, demonstrating the remarkable affinity of these oxygen-containing macrocycles for alkali and alkaline earth metal cations. iipseries.orgnih.gov

Expanding from this, the field has grown to include a diverse range of macrocyclic structures with different donor atoms. Among these, chalcogen macrocycles, which incorporate heavier chalcogen elements such as sulfur (S), selenium (Se), and tellurium (Te) into their cyclic frameworks, have garnered considerable attention. ox.ac.ukacs.orgnih.gov Unlike their oxygen-based counterparts, which favor "hard" metal ions, thioether and selenoether macrocycles exhibit a preference for "soft" transition metal ions. iipseries.orgresearchgate.net This distinct coordination behavior has opened up new avenues for the design of selective ligands and catalysts.

Academic Significance of Selenium as a Donor Atom in Macrocyclic Ligands

Selenium, as a "soft" donor atom, imparts unique properties to macrocyclic ligands. Its larger size and greater polarizability compared to sulfur lead to different steric and electronic characteristics in its complexes. The coordination chemistry of selenoether macrocycles has been an area of active research, with studies focusing on their synthesis, structural characterization, and reactivity with a wide array of transition metals. iipseries.org The resulting metal complexes often exhibit novel stereochemistries, redox properties, and catalytic activities. rsc.orgmdpi.com The incorporation of selenium into macrocyclic structures allows for the fine-tuning of the ligand's electronic and steric properties, influencing the stability and reactivity of the resulting metal complexes. The ability of selenium to participate in redox processes also adds another dimension to the functionality of these macrocycles. mdpi.commdpi.com

Overview of 1,5,9,13-Tetraselenacyclohexadecane (mdpi.comaneSe4) Research Landscape and its Position Among Selenacrown Ethers

1,5,9,13-Tetraselenacyclohexadecane, systematically named mdpi.comaneSe4, is a prominent member of the selenoether macrocycle family. It is a sixteen-membered ring containing four selenium atoms separated by propylene (B89431) linkages. Research on mdpi.comaneSe4 and its derivatives has been extensive, covering their synthesis, coordination chemistry with various transition metals, and electrochemical behavior. rsc.orgacs.org It is considered a "selenacrown ether," a term that highlights its structural analogy to crown ethers but with selenium atoms replacing the oxygen atoms. The study of mdpi.comaneSe4 has provided valuable insights into the fundamental principles of selenoether coordination chemistry and has positioned it as a key ligand for the complexation of soft metal ions. iipseries.orgcore.ac.uk

Interactive Data Table: Properties of 1,5,9,13-Tetraselenacyclohexadecane

PropertyValue
Chemical Formula C12H24Se4
Molar Mass 484.18 g/mol
Systematic Name 1,5,9,13-Tetraselenacyclohexadecane
Abbreviation mdpi.comaneSe4
CAS Number 87530-79-4
Appearance Colorless crystals

Properties

CAS No.

120039-05-6

Molecular Formula

C12H24Se4

Molecular Weight

484.2 g/mol

IUPAC Name

1,5,9,13-tetraselenacyclohexadecane

InChI

InChI=1S/C12H24Se4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2

InChI Key

KIYGWVQCYNFXJC-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]CCC[Se]CCC[Se]CCC[Se]C1

Origin of Product

United States

Synthetic Methodologies for 1,5,9,13 Tetraselenacyclohexadecane and Its Derivatives

Direct Macrocyclization Strategies

The formation of the 1,5,9,13-tetraselenacyclohexadecane ring is typically achieved through direct cyclization reactions, which can be performed in a single step or through a more controlled, stepwise pathway.

One-Step Synthetic Routes toresearchgate.netaneSe4

One-step approaches to tetraselena macrocycles generally rely on the reaction of appropriate precursors under conditions that favor intramolecular cyclization over intermolecular polymerization. A common strategy for synthesizing selenium-containing crown ethers and related macrocycles involves the reaction of a diselenolate with a suitable dihalide under high-dilution conditions. tandfonline.comtandfonline.com This principle is applied to minimize the likelihood of open-chain polymer formation.

For instance, the synthesis of benzodiselenocrown ethers has been accomplished by reacting a benzene (B151609) diselenolate anion with dichalcogenated ethers. tandfonline.comtandfonline.com The success of this type of macrocyclization is highly dependent on the experimental setup, particularly maintaining a low concentration of the reactants. tandfonline.com While not a direct synthesis of the fully aliphatic 1,5,9,13-tetraselenacyclohexadecane, this methodology establishes a viable pathway where a diselenium (B1237649) nucleophile reacts with a dihaloalkane. Theoretically, the reaction of a propane-1,3-diselenolate with a 1,3-dihalopropane derivative under high dilution could yield the desired researchgate.netaneSe4 macrocycle, though specific literature detailing this exact transformation is scarce.

Step-Wise Synthetic Pathways and Intermediate Formation

Step-wise syntheses offer greater control over the construction of the macrocyclic framework and can be advantageous in preventing the formation of undesired side products. This approach involves the sequential building of the macrocyclic precursor before the final ring-closing step.

A plausible step-wise route to 1,5,9,13-tetraselenacyclohexadecane could involve the initial synthesis of a longer, open-chain precursor containing the four selenium atoms and terminal reactive groups. For example, one could envision the reaction of two equivalents of a 3-halopropylselenide derivative with a diselenolate to form a precursor with the Se-(CH2)3-Se-(CH2)3-Se-(CH2)3-Se core. The terminal ends of this chain would then be functionalized to allow for the final intramolecular cyclization. This method, while more labor-intensive, can lead to higher yields of the desired macrocycle by minimizing competing polymerization reactions.

Synthesis of Functionalized 1,5,9,13-Tetraselenacyclohexadecane Analogues

The introduction of functional groups onto the macrocyclic backbone allows for the tuning of its properties and for further chemical modifications.

Hydroxyl-Substituted Derivatives (e.g., 1,5,9,13-tetraselenacyclohexadecan-3-ol, cis-3,11-dihydroxy-1,5,9,13-tetraselenacyclohexadecane)

The synthesis of hydroxyl-substituted derivatives would likely start from functionalized building blocks. For the synthesis of 1,5,9,13-tetraselenacyclohexadecan-3-ol, a potential precursor would be 2-(bromomethyl)oxirane, which upon reaction with a selenium nucleophile could introduce a hydroxyl group adjacent to the selenium atom in the chain.

For a dihydroxy-substituted macrocycle such as cis-3,11-dihydroxy-1,5,9,13-tetraselenacyclohexadecane, a key starting material could be 2,2-bis(bromomethyl)propane-1,3-diol. nih.gov This commercially available compound provides a central carbon with two hydroxyl groups and two reactive bromomethyl groups. Reaction of this diol with a suitable selenium-containing nucleophile under macrocyclization conditions could lead to the formation of the desired functionalized macrocycle. The stereochemistry of the final product would be influenced by the reaction conditions and the nature of the reactants.

Mixed Sulfur/Selenium Macrocycles (e.g., 1,5-diselena-9,13-dithiacyclohexadecane)

The synthesis of mixed chalcogen macrocycles involves the use of both sulfur and selenium-containing precursors. To construct 1,5-diselena-9,13-dithiacyclohexadecane, one could employ a strategy where a bis(3-halopropyl)selane is reacted with propane-1,3-dithiol under basic conditions to facilitate the nucleophilic substitution and ring closure. wikipedia.org The high-dilution principle would again be crucial to favor the formation of the 16-membered ring. The general reactivity of dithiols like propane-1,3-dithiol in forming thioethers makes this a feasible synthetic route. wikipedia.org

Polymerization and Immobilization Techniques

While the focus is often on the synthesis of discrete macrocycles, the same precursors can be used to generate selenium-containing polymers under different reaction conditions. If the macrocyclization reactions are performed at high concentrations, intermolecular reactions become dominant, leading to the formation of linear polyselenoethers.

Furthermore, functionalized macrocycles, such as the hydroxyl-substituted derivatives, can serve as monomers for polymerization. The hydroxyl groups can be converted into more reactive functionalities to facilitate chain growth. Immobilization of these macrocycles onto solid supports can be achieved by covalently linking them through their functional groups. This is particularly relevant for applications in catalysis or as selective metal ion binders, where the immobilized macrocycle can be easily separated from the reaction mixture.

Preparation of Polymer-Bound 1,5,9,13-Tetraselenacyclohexadecane Systems

The immobilization of chemical species onto a solid polymer support is a widely used technique to simplify purification processes and enable the reuse of reagents. A prominent example of this approach is the Merrifield solid-phase synthesis, which revolutionized peptide synthesis. libretexts.orgopenstax.orgnih.govlibretexts.org In this method, a growing molecule is covalently attached to an insoluble polymer resin, typically in the form of small beads. libretexts.orgopenstax.org

The foundational principle of the Merrifield method involves several key steps:

Attachment: The initial building block is covalently linked to a functionalized polymer resin. Common resins include chloromethylated polystyrene. libretexts.orgopenstax.org

Reaction/Elongation: Subsequent chemical reactions are carried out on the polymer-bound molecule.

Purification: Excess reagents and by-products are removed by simple filtration and washing of the polymer beads. libretexts.org

Cleavage: Once the desired molecule is fully assembled, it is cleaved from the polymer support.

While this methodology has been extensively applied to peptide synthesis, its application for attaching selenium macrocycles like 1,5,9,13-tetraselenacyclohexadecane to a polymer support is not described in the surveyed literature. To achieve this, one would first need to synthesize a derivative of the macrocycle bearing a suitable functional group for attachment to a resin.

Coordination Chemistry of 1,5,9,13 Tetraselenacyclohexadecane with Metal Ions

Complexation with Transition Metal Ions

Copper Complexes

The interaction of 1,5,9,13-tetraselenacyclohexadecane with copper ions has revealed a rich redox chemistry, leading to the formation of both Copper(II) and Copper(I) complexes. These complexes have been synthesized and characterized, providing insights into the structural and electronic properties of copper-selenium bonds within a macrocyclic framework.

The synthesis of Copper(II) complexes with 1,5,9,13-tetraselenacyclohexadecane has been successfully achieved. A key example is the complex [Cu( researchgate.netaneSe₄)(CF₃SO₃)₂]. The preparation of this compound involves the reaction of the researchgate.netaneSe₄ ligand with a suitable Copper(II) salt, such as copper(II) trifluoromethanesulfonate (B1224126), in an appropriate solvent.

Characterization of the resulting complex has been carried out using various analytical techniques, including X-ray crystallography. acs.org The crystal structure of [Cu( researchgate.netaneSe₄)(CF₃SO₃)₂] reveals a centrosymmetric complex where the copper ion is coordinated by the four selenium atoms of the macrocyclic ligand and two trifluoromethanesulfonate anions. acs.org Spectroscopic studies, in conjunction with structural data, confirm the +2 oxidation state of the copper center within the complex. The reaction stoichiometry and kinetic studies indicate a second-order reaction, being first order in both the Cu(II) ion and the researchgate.netaneSe₄ ligand. acs.org

The structural analysis of the [Cu( researchgate.netaneSe₄)(CF₃SO₃)₂] complex, as determined by X-ray diffraction, shows a tetragonally distorted octahedral coordination geometry around the central copper ion. acs.org This distortion is a classic example of the Jahn-Teller effect, which is commonly observed in octahedral complexes of the d⁹ Copper(II) ion. Current time information in Edmonton, CA.

In addition to Copper(II) complexes, the formation of Copper(I) complexes with 1,5,9,13-tetraselenacyclohexadecane has also been documented. The reduction of the Copper(II) complex can lead to the corresponding Copper(I) species. acs.org An important example is the adduct formed between researchgate.netaneSe₄ and copper(I) trifluoromethanesulfonate, resulting in the complex [(Cu( researchgate.netaneSe₄))][SO₃CF₃]. acs.org

Palladium Complexes

Palladium(II), a d⁸ metal ion, readily forms square-planar complexes, and its interactions with the researchgate.netaneSe₄ ligand have been investigated to understand the stereochemical preferences of the resulting complexes.

The synthesis of Palladium(II) complexes with 1,5,9,13-tetraselenacyclohexadecane has been accomplished, leading to compounds such as Pd( researchgate.netaneSe₄)₂. This complex is prepared by reacting the researchgate.netaneSe₄ ligand with a suitable Palladium(II) salt, like palladium(II) tetrafluoroborate.

Crystal structure analysis of Pd( researchgate.netaneSe₄)₂ reveals that the palladium ion is centrally located and bonded to the four selenium atoms in a square-planar arrangement. Current time information in Edmonton, CA. The stereochemistry of the complex is denoted as c,c,c, which indicates that the nonbonding valence electron pairs on all four selenium atoms are directed to the same side of the coordination plane. Current time information in Edmonton, CA. The complex cation, [Pd( researchgate.netaneSe₄)]²⁺, exhibits approximate mm (C₂ᵥ) symmetry. Current time information in Edmonton, CA. Detailed analysis of the bond lengths and angles provides a comprehensive understanding of the coordination geometry. For instance, in a related structure, [Pd( researchgate.netaneSe₄)][BF₄]Cl, the Pd-Se bond lengths were found to vary between 2.444(1) and 2.463(1) Å. Current time information in Edmonton, CA.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ⁷⁷Se, ¹H, and ¹³C NMR, has been employed to study the stereoisomers present in solution. At room temperature, the [Pd( researchgate.netaneSe₄)]²⁺ cation exists predominantly as the c,t,c and c,c,c stereoisomers in D₂O. Current time information in Edmonton, CA. Variable-temperature NMR studies have shown that at higher temperatures (389 K), the configurational interconversion between these isomers becomes rapid on the NMR timescale. Current time information in Edmonton, CA.

ComplexMetal IonAnion(s)Coordination GeometryKey Structural Features
[Cu( researchgate.netaneSe₄)(CF₃SO₃)₂] Copper(II)CF₃SO₃⁻Tetragonally Distorted OctahedralCentrosymmetric; Jahn-Teller distortion with elongated axial Cu-O bonds. acs.org
[(Cu( researchgate.netaneSe₄))][SO₃CF₃] Copper(I)CF₃SO₃⁻-Adduct of Cu(I) with the tetraselenoether macrocycle. acs.org
Pd( researchgate.netaneSe₄)₂ Palladium(II)BF₄⁻Square-Planarc,c,c stereochemistry; approximate mm (C₂ᵥ) symmetry. Current time information in Edmonton, CA.
Square Planar Coordination Geometries in Palladium(II) Complexes

The coordination of 1,5,9,13-tetraselenacyclohexadecane ( nih.govaneSe₄) with palladium(II) ions characteristically results in the formation of square planar complexes. In the complex cation [Pd( nih.govaneSe₄)]²⁺, the palladium ion is centrally located and bonded to the four selenium atoms of the macrocycle.

Stereochemical analysis of these complexes has revealed the existence of different isomers. One prominent configuration is the c,c,c stereoisomer, where the non-bonding electron pairs of all four selenium atoms are directed to one side of the coordination plane. Another isomer observed in solution is the c,t,c form. At room temperature in a D₂O solution, [Pd( nih.govaneSe₄)]²⁺ exists predominantly as a mixture of these c,c,c and c,t,c stereoisomers. Variable temperature NMR studies have shown that at higher temperatures (389 K), the configurational interconversion between these isomers is rapid.

The crystal structures of complexes such as [Pd( nih.govaneSe₄)][BF₄]₂ and [Pd( nih.govaneSe₄)][BF₄]Cl confirm the square-planar coordination around the palladium center. In these structures, the cation [Pd( nih.govaneSe₄)]²⁺ exhibits approximate C₂ᵥ symmetry. The Pd-Se bond lengths in these complexes are typically in the range of 2.444(1) to 2.463(1) Å.

Table 1: Crystallographic Data for a Palladium(II)- nih.govaneSe₄ Complex

ParameterValue
Formula[Pd( nih.govaneSe₄)][BF₄]Cl
Formula Weight712.8
Crystal SystemTriclinic
Space GroupP1
a (Å)7.2377(4)
b (Å)10.7784(7)
c (Å)12.9523(9)
α (°)76.607(6)
β (°)86.020(6)
γ (°)85.186(5)
V (ų)978.17
Z2

Platinum Complexes

Synthesis and Structural Elucidation of Platinum(II)-nih.govaneSe₄ Complexes

The synthesis of platinum(II) complexes with 1,5,9,13-tetraselenacyclohexadecane typically involves the reaction of a Pt(II) salt with the macrocyclic ligand. While specific details on the synthesis of [Pt( nih.govaneSe₄)]²⁺ are precursors to the Pt(IV) complexes, the general methodology for creating square planar Pt(II) complexes with selenoether ligands is well-established. These syntheses often result in complexes where the Pt(II) ion is coordinated in a square planar fashion by the four selenium atoms of the macrocycle, analogous to the palladium(II) complexes. The resulting [Pt( nih.govaneSe₄)]²⁺ cation serves as a key intermediate for the synthesis of corresponding platinum(IV) complexes.

Platinum(IV) Complexes withnih.govaneSe₄

Cationic platinum(IV) complexes featuring selenium donor ligands have been successfully synthesized using nih.govaneSe₄. acs.org The complexes [Pt( nih.govaneSe₄)X₂][PF₆]₂ (where X = Cl, Br) are obtained through the halogen oxidation of the precursor [Pt( nih.govaneSe₄)][PF₆]₂ in a mixture of carbon tetrachloride and acetonitrile (B52724). acs.org

The structural characterization of these Pt(IV) complexes is crucial for understanding their geometry. X-ray crystallography of the chloro-derivative, [Pt( nih.govaneSe₄)Cl₂][PF₆]₂, has revealed a trans octahedral geometry for the cation. acs.org In this structure, the platinum atom is coordinated to the four selenium atoms of the macrocycle in the equatorial plane and the two chloride ligands in the axial positions. The macrocycle adopts an up, up, down, down configuration. NMR spectroscopy studies in solution indicated the presence of only one invertomer. acs.org

Table 2: Selected Bond Lengths for [Pt( nih.govaneSe₄)Cl₂][PF₆]₂

BondLength (Å)
Pt—Cl2.315(2)
Pt—Se2.4957(7)
Pt—Se2.5015(6)

Data from Levason, W. et al. (1994). acs.org

Cobalt Complexes

Synthesis and Isomerism of Cobalt(II) and Cobalt(III)-nih.govaneSe₄ Complexes

Detailed studies on the synthesis and isomerism of cobalt(II) and cobalt(III) complexes specifically with 1,5,9,13-tetraselenacyclohexadecane are not extensively reported in the literature. However, the coordination chemistry of cobalt with other tetraaza and thiaether macrocycles can provide insights into the expected behavior.

Generally, cobalt(II) complexes can adopt various geometries, including tetrahedral and octahedral, often influenced by the solvent and counter-ions. researchgate.netnih.gov Upon oxidation to cobalt(III), the complexes typically adopt a kinetically inert, low-spin d⁶ octahedral geometry. wikipedia.org The synthesis of Co(III) complexes often involves the oxidation of a pre-formed Co(II) complex in the presence of the macrocyclic ligand.

For a macrocycle like nih.govaneSe₄, it is anticipated that it would form octahedral complexes with Co(III), formulated as [Co( nih.govaneSe₄)X₂]ⁿ⁺, where X represents monodentate ligands. Similar to other octahedral complexes, these could exhibit cis and trans isomerism depending on the arrangement of the X ligands. The flexible nature of the sixteen-membered ring could also allow for different conformational isomers of the coordinated macrocycle itself.

Rhodium and Iridium Complexes

The coordination chemistry of 1,5,9,13-tetraselenacyclohexadecane with rhodium and iridium is another area with limited specific research. Nevertheless, the known coordination preferences of these metals allow for predictions about their potential complexes with nih.govaneSe₄.

Rhodium commonly exists in the +1 and +3 oxidation states. rsc.org Rhodium(III), with a d⁶ electron configuration, almost invariably forms octahedral complexes. nih.gov It is therefore expected that Rh(III) would form complexes of the type [Rh( nih.govaneSe₄)X₂]⁺ with the selenoether macrocycle, exhibiting octahedral geometry.

Iridium also commonly forms complexes in the +1 and +3 oxidation states, with Ir(III) being particularly stable and forming octahedral d⁶ complexes. nih.gov The synthesis of Ir(III) complexes with nih.govaneSe₄ would likely proceed via reaction of an iridium(III) precursor, leading to an octahedral complex such as [Ir( nih.govaneSe₄)X₂]⁺. The strong affinity of heavier donor atoms like selenium for soft metal ions like Rh(III) and Ir(III) suggests that stable complexes should be formable. The specific isomers and their properties would depend on the reaction conditions and the nature of the ancillary ligands (X).

Synthesis and Characterization of Rhodium(III) and Iridium(III)-nih.govaneSe₄ Complexes

While specific studies detailing the synthesis and characterization of rhodium(III) and iridium(III) complexes with 1,5,9,13-tetraselenacyclohexadecane are not extensively documented in the reviewed literature, the general principles of their coordination chemistry can be inferred from studies involving analogous macrocyclic ligands and the known reactivity of Rh(III) and Ir(III) precursors.

The synthesis of such complexes would typically involve the reaction of a rhodium(III) or iridium(III) salt, such as RhCl₃·xH₂O or IrCl₃·xH₂O, with the nih.govaneSe₄ macrocycle in a suitable solvent. mdpi.com The choice of solvent and reaction conditions, including temperature and reaction time, would be crucial in obtaining the desired product. For instance, in the synthesis of other Rh(III) and Ir(III) complexes, including those with macrocyclic ligands, various solvents like methanol (B129727), ethanol, and acetonitrile have been employed. nih.govresearchgate.net The formation of half-sandwich complexes is also a possibility, as seen with other Rh(III) and Ir(III) systems. dtu.dk

Characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the macrocycle to the metal center by observing shifts in the signals of the ligand's protons and carbons upon complexation.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the molecular weight of the complex and confirm its composition. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information, including the coordination geometry around the metal center (typically octahedral for Rh(III) and Ir(III)), bond lengths, and bond angles. mdpi.comnih.gov This technique would also elucidate the conformation of the macrocyclic ligand upon coordination.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic vibrational modes of the coordinated macrocycle and any other ligands present in the complex.

Based on related structures, it is expected that the nih.govaneSe₄ ligand would coordinate to the Rh(III) or Ir(III) center in a tetradentate fashion, occupying four coordination sites in the equatorial plane of an octahedral complex. The remaining two axial positions would likely be occupied by other ligands, such as halides or solvent molecules. The study of analogous iridium(III) complexes with macrocyclic tetraamine (B13775644) ligands has shown the formation of stable octahedral complexes. nih.gov Similarly, rhodium(III) complexes with nitrogen heterocyclic ligands have been well-characterized, providing a basis for understanding the expected coordination behavior. dtu.dk

Silver(I) Complexes

The coordination chemistry of silver(I) is known for its flexibility, with coordination numbers ranging from two to six, though linear and tetrahedral geometries are most common. This versatility is due to the d¹⁰ electronic configuration of Ag(I), which does not impose a rigid stereochemical preference. While specific studies on the synthesis and crystal structure of silver(I) complexes with 1,5,9,13-tetraselenacyclohexadecane were not found in the reviewed literature, insights can be drawn from silver(I) complexes with other selenoether and thioether ligands.

The synthesis of a Ag(I)- nih.govaneSe₄ complex would likely involve the reaction of a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver hexafluorophosphate (B91526) (AgPF₆), with the macrocycle in a suitable solvent like methanol or ethanol. nih.gov The resulting complexes could be mononuclear or polynuclear, and the final structure is often influenced by the counter-ion and the solvent used.

Characterization would typically involve:

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

IR Spectroscopy: To confirm the coordination of the macrocycle and identify the presence of any counter-ions.

NMR Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand environment in solution.

X-ray Crystallography: This would be the definitive method to establish the solid-state structure, including the coordination geometry of the silver(I) ion and any Ag-Ag interactions.

Studies on related silver(I) complexes with sulfur-containing ligands have revealed the formation of coordination polymers and discrete molecular structures. nih.gov It is plausible that nih.govaneSe₄ could act as a bridging ligand, leading to the formation of one-, two-, or three-dimensional coordination polymers. Alternatively, it could encapsulate a single silver(I) ion.

Chromium(III) Complexes

Chromium(III) complexes have been extensively studied, particularly with macrocyclic ligands, due to their interesting photochemical properties and kinetic inertness. nih.gov Although specific reports on Cr(III) complexes with 1,5,9,13-tetraselenacyclohexadecane are scarce, the synthesis and characterization can be predicted based on studies with analogous tetraaza macrocycles like cyclam. nih.govrsc.org

The synthesis of a Cr(III)- nih.govaneSe₄ complex would likely be achieved by reacting a chromium(III) salt, such as CrCl₃, with the macrocycle in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov Another approach could involve the reaction of a chromium(II) salt with the ligand, followed by air oxidation to the more stable chromium(III) state. nih.gov

The expected characteristics of such complexes include:

Coordination Geometry: Chromium(III), being a d³ ion, almost invariably forms octahedral complexes. The nih.govaneSe₄ ligand would likely occupy four coordination sites, with two additional ligands (e.g., chloride, water) in the axial positions.

Isomerism: Depending on the flexibility of the macrocycle, different isomers (e.g., cis and trans) could be formed. With related tetraaza macrocycles, the cis isomer is often favored. rsc.org

Spectroscopic Properties: The electronic absorption spectrum would be expected to show characteristic d-d transitions for an octahedral Cr(III) complex.

Magnetic Properties: The magnetic moment of the complex would be consistent with the three unpaired electrons of a high-spin d³ ion. nih.gov

X-ray crystallography would be essential for the definitive structural characterization, confirming the octahedral geometry and the conformation of the macrocyclic ligand. One study on a mixed sulfur-nitrogen macrobicyclic ligand showed that chromium(III) can be forced to coordinate to a thioether donor, suggesting that coordination to the softer selenium donors of nih.govaneSe₄ is feasible. frontiersin.org

Ruthenium Complexes

Ruthenium complexes, in both the +2 and +3 oxidation states, have garnered significant interest, particularly for their potential applications in catalysis and medicine. nih.gov While there is a vast body of literature on ruthenium complexes with various ligands, specific examples with 1,5,9,13-tetraselenacyclohexadecane are not well-documented. However, the coordination chemistry can be extrapolated from studies involving other macrocyclic and multidentate ligands.

Synthesis of Ru- nih.govaneSe₄ complexes could be approached by reacting a suitable ruthenium precursor, such as RuCl₃·xH₂O or a Ru(II) starting material like [Ru(dmso)₄Cl₂], with the macrocycle. nih.gov The choice of precursor and reaction conditions would determine the final oxidation state of the ruthenium center.

Key features of these potential complexes would include:

Oxidation State: Ruthenium can exist in stable +2 and +3 oxidation states, and the nih.govaneSe₄ ligand should be capable of stabilizing both.

Coordination Geometry: Octahedral geometry is the most common for both Ru(II) and Ru(III).

Structural Diversity: The flexible nature of the macrocycle could lead to various structural motifs, including mononuclear complexes where the macrocycle encapsulates the metal ion, or polynuclear structures where the macrocycle acts as a bridge. A supramolecular ruthenium macrocycle has been shown to be a highly active catalyst for water oxidation.

Characterization would involve standard techniques such as NMR, mass spectrometry, and X-ray crystallography to elucidate the structure and properties of the complexes. Studies on the interaction of ruthenium complexes with proteins like lysozyme (B549824) have shown that the metal can coordinate to various amino acid residues, often losing its initial ligands. nih.gov This suggests that the lability of the ligands on the ruthenium center would be an important factor in its reactivity.

Complexation with Main Group and Post-Transition Metal Ions

The coordination chemistry of nih.govaneSe₄ is not limited to transition metals. This macrocycle also forms interesting adducts and complexes with main group and post-transition metal ions, showcasing its versatility as a ligand.

Germanium(II) Halide Complexes and Adducts withnih.govaneSe₄

The interaction of germanium(II) halides with 1,5,9,13-tetraselenacyclohexadecane has been shown to produce a series of supramolecular assemblies. These represent some of the first examples of germanium species with selenoether ligation. The reaction of [GeCl₂(dioxane)] with nih.govaneSe₄ leads to the formation of various complexes depending on the halide.

The following Germanium(II) halide complexes with nih.govaneSe₄ have been synthesized and structurally characterized:

[(GeCl₂)₂( nih.govaneSe₄)] : In this complex, the macrocycle bridges two GeCl₂ units.

[GeBr₂( nih.govaneSe₄)] : This complex features a 1:1 stoichiometry between the germanium(II) bromide and the macrocycle.

[(GeI₂)₂( nih.govaneSe₄)]·GeI₄ : This interesting structure contains a co-crystallized germanium(IV) iodide molecule within the network.

Table 1: Germanium(II) Halide Complexes with 1,5,9,13-Tetraselenacyclohexadecane

CompoundStoichiometry (GeX₂: nih.govaneSe₄)Structural Motif
[(GeCl₂)₂( nih.govaneSe₄)]2:1Supramolecular assembly
[GeBr₂( nih.govaneSe₄)]1:11D or 2D network
[(GeI₂)₂( nih.govaneSe₄)]·GeI₄2:1 (with GeI₄)Network with co-crystallized GeI₄

In these structures, the germanium(II) center exhibits exocyclic coordination, meaning the metal is not located within the macrocyclic cavity. Instead, the selenium atoms of the macrocycle coordinate to the germanium center from the outside. The coordination environment around the Ge(II) ion is typically a distorted pseudo-trigonal bipyramid, with the germanium-based lone pair of electrons presumed to occupy one of the equatorial positions. The supramolecular structures are further stabilized by weak Ge···X (where X is a halide) interactions, which help to assemble the network structures.

Mercury(II) Cyanide Adducts withnih.govaneSe₄

Information regarding the synthesis and characterization of adducts between mercury(II) cyanide (Hg(CN)₂) and 1,5,9,13-tetraselenacyclohexadecane is not available in the reviewed scientific literature. Mercury(II) cyanide is a linear molecule in the solid state and is known to form coordination polymers. It is conceivable that it could form adducts with nih.govaneSe₄, where the selenium atoms of the macrocycle coordinate to the mercury center. However, without experimental data, the structure and properties of any such adducts remain speculative.

Arsenic(III) Halide Complexes Involvingacs.organeSe4

The coordination chemistry of the macrocyclic ligand 1,5,9,13-tetraselenacyclohexadecane, often abbreviated as acs.organeSe4, with arsenic(III) halides has been investigated, revealing unique structural features. The direct reaction of arsenic(III) chloride (AsCl₃) or arsenic(III) bromide (AsBr₃) with one equivalent of acs.organeSe4 in anhydrous dichloromethane (B109758) results in the formation of complexes with the general formula [(AsX₃)₂( acs.organeSe₄)] where X represents Cl or Br. nih.govacs.org These products have been characterized through microanalysis, as well as infrared and ¹H NMR spectroscopy. nih.govacs.org However, it is noted that these complexes undergo extensive dissociation in solution, which is attributed to the weak Lewis acidity of the arsenic(III) halide centers. nih.govacs.org

Single-crystal X-ray diffraction studies have elucidated the solid-state structures of both the chloride and bromide derivatives, showing them to be isostructural. libretexts.org Rather than forming simple discrete molecules, these complexes adopt two-dimensional sheet structures. libretexts.org In this arrangement, the acs.organeSe₄ macrocycle functions as a µ₄-ligand, meaning each macrocycle bridges four distinct arsenic centers. These macrocycles effectively cross-link dimeric µ₂-dihalo As₂X₆ units. libretexts.org This coordination results in a distorted cis-X₄Se₂ donor set at each arsenic(III) center, creating an extended polymeric network. libretexts.org

Table 1: Crystallographic Data for Arsenic(III) Halide Complexes with acs.organeSe₄
Parameter[(AsCl₃)₂( acs.organeSe₄)][(AsBr₃)₂( acs.organeSe₄)]
Chemical FormulaC₁₂H₂₄As₂Cl₆Se₄C₁₂H₂₄As₂Br₆Se₄
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
a (Å)9.764(3)10.1220(1)
b (Å)13.164(1)13.4494(2)
c (Å)10.627(2)10.5125(2)
β (°)114.90(1)113.49(2)
Z22
Source: nih.govlibretexts.org

Conformational Preferences and Ligand Stereochemistry in Metal Complexes

The large and flexible nature of the 16-membered acs.organeSe₄ ring allows it to adopt various conformations upon coordination to a metal center. The specific stereochemistry of the coordinated macrocycle is a result of the interplay between the intrinsic preferences of the ligand and the geometric demands of the metal ion and its co-ligands.

Cis,Trans,Cis (c,t,c) and Cis,Cis,Cis (c,c,c) Stereoisomers ofacs.organeSe₄ in Complexes

Macrocyclic ligands like acs.organeSe₄ can exist as different stereoisomers depending on the relative orientations of the donor atoms' lone pairs or the conformation of the chelate rings. Two common isomers are the cis,trans,cis (c,t,c) and cis,cis,cis (c,c,c) forms. These descriptors refer to the arrangement of the Se-C-C-C-Se linkages within the macrocyclic ring. In a simplified view, cis implies that adjacent donor sites are on the same side of the macrocycle's plane, while trans indicates they are on opposite sides. khanacademy.orglongdom.org

The c,t,c isomer generally has a more open, "boat-like" conformation, while the c,c,c isomer is more "crown-like". The specific isomer adopted in a metal complex is crucial as it dictates how the donor atoms can bind to a metal center. For instance, a planar coordination geometry might favor one isomer, while an octahedral geometry might favor another. In the case of the arsenic(III) halide complexes, [(AsX₃)₂( acs.organeSe₄)], the macrocycle is forced into a specific conformation to accommodate its role as a µ₄-bridging ligand that links four separate arsenic centers in a polymeric sheet. libretexts.org This constrained conformation is dictated by the demands of the extended crystal lattice rather than the simple coordination to a single metal ion.

Influence of Metal Center and Anions on Ligand Conformation

The final conformation adopted by the acs.organeSe₄ ligand is highly dependent on the identity of the metal center and the nature of the anions present in the coordination sphere. The metal ion's preferred coordination number, geometry, and size play a significant role in organizing the donor atoms of the macrocycle.

Spectroscopic Characterization of 1,5,9,13 Tetraselenacyclohexadecane and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed analysis of 1,5,9,13-tetraselenacyclohexadecane and its derivatives. Different NMR active nuclei provide complementary information, painting a comprehensive picture of these molecules in both solution and the solid state.

Proton (¹H) NMR spectroscopy is fundamental in determining the structure and conformation of 1,5,9,13-tetraselenacyclohexadecane. The chemical shifts and coupling constants of the protons in the macrocyclic ring are sensitive to their chemical environment and spatial arrangement. ruc.dkmdpi.comscielo.brresearchgate.net Analysis of ¹H NMR spectra allows for the elucidation of the molecule's connectivity and the preferred conformations it adopts in solution. mdpi.comscielo.brresearchgate.netipb.pt For instance, the number of signals and their multiplicities in the ¹H NMR spectrum can indicate the symmetry of the molecule. ruc.dk Furthermore, techniques like COSY (Correlation Spectroscopy) can establish proton-proton connectivities, confirming the cyclic structure. scielo.brresearchgate.net

In metal complexes of 1,5,9,13-tetraselenacyclohexadecane, ¹H NMR provides valuable information about the coordination of the macrocycle to the metal center. Upon coordination, changes in the chemical shifts of the protons adjacent to the selenium donor atoms are observed. researchgate.net These shifts are indicative of the electronic and conformational changes induced by the metal ion.

Carbon-13 (¹³C) NMR spectroscopy, particularly in the solid state using Cross-Polarization Magic-Angle Spinning (CP-MAS), offers detailed structural information. rsc.orgusda.govkoreascience.kr Solid-state ¹³C NMR is crucial for characterizing the compound in its crystalline form, providing insights into the molecular packing and the presence of different crystalline polymorphs. usda.govkoreascience.kr The isotropic chemical shifts in the ¹³C NMR spectrum correspond to the different carbon environments within the molecule. rsc.org

The use of CP-MAS techniques enhances the signal of the low-abundant ¹³C nuclei, making the acquisition of high-quality spectra feasible. usda.govresearchgate.net The chemical shifts in the solid-state can sometimes differ from those in solution, reflecting the influence of the crystal lattice on the molecular conformation. nih.gov These differences can provide valuable information about intermolecular interactions in the solid state.

Table 1: Representative ¹³C NMR Data

Compound Technique Carbon Position Chemical Shift (ppm)
Adamantane (reference) Solid-State CP/MAS CH 29.5
CH₂ 38.6
Donepezil (B133215) Hydrochloride (Form I-A) Solid-State CP/MAS Multiple 14.1 - 162.3
Donepezil Hydrochloride (Form I-B) Solid-State CP/MAS Multiple 14.2 - 162.5
Donepezil Hydrochloride (Form I-C) Solid-State CP/MAS Multiple 14.0 - 162.4

Note: The chemical shifts for donepezil hydrochloride are presented as a range due to the complexity of the molecule and the presence of multiple carbon signals. Data adapted from koreascience.kr.

Selenium-77 (⁷⁷Se) NMR spectroscopy is a direct and highly sensitive probe of the local environment of the selenium atoms in 1,5,9,13-tetraselenacyclohexadecane and its complexes. netlify.appnih.gov The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%, making it suitable for NMR studies. The isotropic chemical shifts in ⁷⁷Se NMR are particularly informative about the electronic state and coordination of the selenium atoms. northwestern.eduresearchgate.net

In the free macrocycle, the ⁷⁷Se NMR spectrum can reveal the number of magnetically non-equivalent selenium atoms, providing insights into the molecule's symmetry in solution. Upon coordination to a metal center, a significant change in the ⁷⁷Se chemical shift, known as the coordination shift, is observed. This shift is a powerful indicator of the formation of a metal-selenium bond.

Solid-state ⁷⁷Se NMR spectroscopy provides additional information through the measurement of chemical shift anisotropy (CSA). northwestern.eduresearchgate.net The CSA reflects the three-dimensional electronic shielding around the selenium nucleus and is sensitive to the geometry and bonding at the selenium center. northwestern.eduescholarship.org

Table 2: ⁷⁷Se NMR Parameters

Parameter Description Significance
Isotropic Chemical Shift (δiso) The average chemical shift, independent of orientation. Indicates the electronic environment and coordination of the Se atom. northwestern.eduresearchgate.net
Chemical Shift Anisotropy (CSA) The orientation dependence of the chemical shift. Provides information about the 3D electronic distribution and bonding geometry around the Se nucleus. northwestern.eduescholarship.org

When 1,5,9,13-tetraselenacyclohexadecane forms complexes with NMR-active metals like cobalt-59 (⁵⁹Co) and platinum-195 (B83798) (¹⁹⁵Pt), valuable information about the metal coordination environment can be obtained directly from the metal's NMR spectrum.

¹⁹⁵Pt NMR Spectroscopy: Platinum-195 has a spin of 1/2 and a natural abundance of 33.8%, making it an excellent nucleus for NMR studies of platinum complexes. huji.ac.il The ¹⁹⁵Pt chemical shifts are highly sensitive to the nature of the ligands coordinated to the platinum center. researchgate.nethuji.ac.ilresearchgate.net For complexes of 1,5,9,13-tetraselenacyclohexadecane, the ¹⁹⁵Pt NMR spectrum will show a characteristic chemical shift indicative of the Se₄ coordination environment. The one-bond coupling constant between ¹⁹⁵Pt and ⁷⁷Se, ¹J(¹⁹⁵Pt-¹⁷⁷Se), which can be observed in the ¹⁹⁵Pt or ⁷⁷Se NMR spectrum, provides direct evidence of the Pt-Se bond and information about its strength. One-bond coupling constants between platinum and selenium typically range from 80 to 250 Hz. huji.ac.il

Variable temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in solution, such as the configurational interconversion of the flexible 1,5,9,13-tetraselenacyclohexadecane ring. northwestern.edu At low temperatures, the interconversion between different conformations may be slow on the NMR timescale, resulting in separate signals for the non-equivalent protons or carbons of each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at high temperatures. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. nih.gov For 1,5,9,13-tetraselenacyclohexadecane, the UV-Vis spectrum is typically characterized by absorptions in the ultraviolet region arising from transitions involving the selenium lone pairs and the σ-orbitals of the macrocyclic ring.

Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. researchgate.netbath.ac.uk These bands are typically assigned to d-d transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) transitions. nih.govbath.ac.uk The energies and intensities of these bands are dependent on the identity of the metal ion, its oxidation state, and the coordination geometry of the complex. nih.govresearchgate.netbath.ac.ukresearchgate.netmdpi.com For instance, the d-d transitions are generally weak, while charge transfer bands are much more intense. nih.gov Analysis of the UV-Vis spectra of the metal complexes can therefore provide valuable insights into their electronic structure and geometry. researchgate.netbath.ac.ukresearchgate.netmdpi.com

Table 3: Compound Names Mentioned

Compound Name
1,5,9,13-Tetraselenacyclohexadecane
Adamantane
Donepezil Hydrochloride

Characterization of the Free Ligand and its Reduction Products

The electrochemical behavior of 1,5,9,13-tetraselenacyclohexadecane ( ekb.eganeSe₄) reveals its capacity to undergo oxidation to form radical cations and dications. The oxidation of the free ligand has been studied using UV-visible absorption spectroscopy and electrochemical methods. researchgate.net

Upon oxidation of ekb.eganeSe₄ with NOBF₄, a transient absorption peak is observed at 320 nm, which is subsequently replaced by a peak at 256 nm. researchgate.net Based on the dependence of the signal intensity on the concentration of the free ligand, the initial transient species at 320 nm is attributed to the dimeric radical cation, ( ekb.eganeSe₄)₂⁺˙. researchgate.net The final species absorbing at 256 nm is assigned to the monomeric radical cation, ekb.eganeSe₄⁺˙. researchgate.net

Further electrochemical oxidation of the free ligand leads to the formation of the dication, ekb.eganeSe₄²⁺. researchgate.net The crystal structure of the dicationic salt, [ ekb.eganeSe₄][SO₃CF₃]₂, reveals the presence of two transannular Se-Se bonds, with distances of 2.5916(15) Å and 2.6689(15) Å. researchgate.net This indicates a significant structural rearrangement upon oxidation, where three of the selenium atoms adopt an approximately linear arrangement. researchgate.net A solid-state ⁷⁷Se NMR spectrum of this dication shows four distinct signals, with isotropic shifts ranging from 173 to 737 ppm. researchgate.net

Electronic Transitions in Metal-ekb.eganeSe₄ Complexes

The electronic spectra of metal complexes of 1,5,9,13-tetraselenacyclohexadecane provide valuable information about the d-orbital splitting and the nature of metal-ligand bonding. The absorption bands observed in the UV-visible region arise from d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) transitions. The energies of these transitions are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. nih.gov

Copper(II) Complex: The complex Cu( ekb.eganeSe₄)₂ exhibits a tetragonally distorted octahedral coordination geometry. researchgate.net Its UV-visible spectrum shows absorption bands at 560 nm, 464 nm, and 310 nm. researchgate.net The lower energy bands are characteristic of d-d transitions in a Cu(II) center, while the higher energy band is likely due to charge transfer transitions.

Chromium(III) Complexes: The reaction of [CrX₃(thf)₃] (where X = Cl or Br) with ekb.eganeSe₄ yields complexes of the type [CrX₂( ekb.eganeSe₄)]PF₆. researchgate.net The UV-visible spectra of these complexes have been analyzed to determine the ligand field splitting parameter (10Dq) and the Racah parameter (B). The observed low 10Dq and large B values suggest weak binding of the soft selenium donor atoms to the hard Cr(III) center. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for probing the vibrational modes of 1,5,9,13-tetraselenacyclohexadecane and its metal complexes. The coordination of the macrocycle to a metal ion induces changes in the vibrational frequencies of the ligand, providing evidence for complex formation and information about the coordination mode.

The far-infrared region is particularly informative as it contains the metal-selenium (ν(M-Se)) stretching vibrations. These bands are typically observed in the range of 200-400 cm⁻¹. The position and number of these bands can help to elucidate the coordination geometry of the complex. For instance, a square planar complex with D₄h symmetry would be expected to show a single ν(M-Se) band, whereas a cis-divalent octahedral complex with C₂v symmetry would exhibit two ν(M-Se) bands.

While specific IR data for a wide range of ekb.eganeSe₄ complexes is not extensively detailed in the provided search results, the characterization of chromium(III) complexes of ekb.eganeSe₄ by IR spectroscopy has been reported. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight and composition of 1,5,9,13-tetraselenacyclohexadecane and its metal complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of charged metal complexes in solution.

The ESI-MS of chromium(III) complexes with ekb.eganeSe₄ has been used for their characterization. researchgate.net For copper(II) complexes, ESI-MS can be used to identify the parent ion, such as [Cu( ekb.eganeSe₄)]²⁺, and to study the stability of the complex in the gas phase. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide insights into the structure and bonding of the complexes. For instance, the loss of ligands or counter-ions can be monitored to deduce the coordination environment of the metal center.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR) spectroscopy is a highly specific technique for studying paramagnetic species, i.e., those with one or more unpaired electrons. researchgate.net This makes it an invaluable tool for characterizing metal complexes of ekb.eganeSe₄ that contain paramagnetic metal ions, such as Cu(II) (d⁹) and certain oxidation states of nickel, like Ni(I) (d⁹) or Ni(III) (d⁷).

Copper(II) Complexes: The ESR spectra of Cu(II) complexes can provide detailed information about the electronic ground state and the geometry of the complex. The g-values and hyperfine coupling constants (A) are sensitive to the coordination environment of the copper ion. For a tetragonally distorted octahedral Cu(II) complex, an axial ESR spectrum is expected with g∥ > g⊥ > 2.0023, which is characteristic of an unpaired electron in the dx²-y² orbital.

Nickel Complexes: Paramagnetic nickel complexes of ekb.eganeSe₄, such as those containing Ni(I) or Ni(III), are also amenable to ESR studies. Ni(I) complexes, being d⁹ systems, are expected to be paramagnetic with one unpaired electron and are well-suited for ESR characterization. researchgate.net Similarly, low-spin Ni(III) complexes (d⁷) are paramagnetic and their ESR spectra can provide insights into their electronic structure and magnetic properties. ijsdr.orgnih.gov

While specific ESR data for paramagnetic complexes of 1,5,9,13-tetraselenacyclohexadecane were not found in the provided search results, the general principles suggest that this technique would be highly informative for such species.

Redox Chemistry and Electrochemistry of 1,5,9,13 Tetraselenacyclohexadecane and Its Metal Complexes

Electrochemical Investigations

Electrochemical techniques, particularly cyclic voltammetry, have been instrumental in elucidating the redox characteristics of 1,5,9,13-tetraselenacyclohexadecane and its metal complexes. These studies provide valuable insights into the stability of different oxidation states and the kinetics of electron transfer.

Cyclic Voltammetry of 1,5,9,13-Tetraselenacyclohexadecane

The electrochemical behavior of the free ligand, 1,5,9,13-tetraselenacyclohexadecane, has been investigated to understand its intrinsic redox properties. Upon chemical oxidation of consensus.appaneSe4 with reagents like NOBF4, a transient absorption peak is observed at 320 nm, which is followed by a subsequent peak at 256 nm. This observation is indicative of the formation of oxidized species of the macrocycle.

Further evidence of the ligand's redox activity is seen in its reaction with the copper(II) complex, [Cu( consensus.appaneSe4)]2+. The interaction leads to the disappearance of the characteristic absorption peaks of the Cu(II) complex and the emergence of a new peak at 320 nm. This spectral change suggests that the free ligand is oxidized during the reaction, which is consistent with an electron transfer process. While detailed cyclic voltammetry data for the free ligand is not extensively reported, these spectroscopic observations confirm its capacity to undergo oxidation.

Redox Behavior of Copper-aneSe4 Complexes (Cu(II)/Cu(I) Couple)

The copper(II) complex of 1,5,9,13-tetraselenacyclohexadecane, [Cu( consensus.appaneSe4)]2+, exhibits a well-defined redox chemistry centered on the Cu(II)/Cu(I) couple. Spectroscopic studies have shown that the Cu(II) complex has distinct absorption bands at 560, 464, and 310 nm. The reaction of this complex with the free consensus.appaneSe4 ligand results in the reduction of the copper center from Cu(II) to Cu(I). This spontaneous electron-transfer reaction in organic solvents highlights the ability of the macrocyclic ligand to stabilize the lower oxidation state of copper. The resulting Cu(I) species is formed alongside the oxidized ligand, specifically the intermediate radical cation consensus.appaneSe4•+ and the stable dication consensus.appaneSe42+.

Table 1: Spectroscopic Data for the Copper(II)- consensus.appaneSe4 Complex

SpeciesAbsorption Maxima (nm)
[Cu( consensus.appaneSe4)]2+560, 464, 310

Redox Behavior of Palladium-aneSe4 Complexes (Pd(II)/Pd(I) Couple)

The electrochemical behavior of palladium(II) complexes with 1,5,9,13-tetraselenacyclohexadecane has been characterized using cyclic voltammetry. Studies on [Pd( consensus.appaneSe4)]2+ complexes reveal an irreversible redox process corresponding to the Pd(II)/Pd(I) couple. The irreversibility suggests that the electron transfer is followed by a chemical step or a significant structural rearrangement of the complex.

For two distinct crystalline forms of the palladium complex, the cathodic peak potentials (Epc) for the reduction of Pd(II) to Pd(I) have been determined in acetonitrile (B52724) solution using platinum electrodes. These values provide a quantitative measure of the reduction potential for this redox couple under the specified experimental conditions.

Table 2: Cyclic Voltammetry Data for Palladium- consensus.appaneSe4 Complexes

ComplexCathodic Peak Potential (Epc) vs SCE (V)
[Pd( consensus.appaneSe4)][BF4]2-0.56
[Pd( consensus.appaneSe4)][BF4]Cl-0.47

Electron Transfer Mechanisms

The transfer of electrons in systems involving 1,5,9,13-tetraselenacyclohexadecane and its metal complexes can occur through different pathways. Understanding these mechanisms is crucial for predicting and controlling the redox reactivity of these compounds.

Intermolecular Electron Transfer Reactions

Evidence for intermolecular electron transfer has been observed in the reaction between the copper(II) complex of consensus.appaneSe4 and the free ligand. Kinetic studies of this reaction demonstrate that it is a second-order process, being first order in both the Cu(II) complex and the free ligand. The stoichiometry of this reaction is:

2 [Cu( consensus.appaneSe4)]2+ + consensus.appaneSe4 → 2 [Cu( consensus.appaneSe4)]+ + consensus.appaneSe42+

Gated Electron Transfer Processes in Macrocyclic Metal Complexes

Gated electron transfer is a more complex mechanism where the rate of electron transfer is controlled by a conformational change or another molecular event that must occur before or concurrently with the electron transfer step. This "gating" mechanism is often invoked to explain the electron transfer kinetics in systems where significant structural reorganization accompanies the redox change.

Formation and Stability of Oxidized Species ofmdpi.comaneSe₄

The oxidation of 1,5,9,13-tetraselenacyclohexadecane ( mdpi.comaneSe₄) leads to the formation of distinct and stable oxidized species, namely a radical cation and a dication. These species have been generated both chemically and electrochemically and characterized through various spectroscopic and analytical techniques.

The one-electron oxidation of mdpi.comaneSe₄ yields the corresponding radical cation, mdpi.comaneSe₄•⁺. This species can be generated through chemical oxidation, for instance, by using oxidizing agents like NOBF₄. Spectroelectrochemical studies have also confirmed the formation of mdpi.comaneSe₄•⁺ during electrochemical oxidation. mdpi.com

UV-visible absorption spectroscopy is a key technique for characterizing this radical cation. The oxidation of mdpi.comaneSe₄ by NOBF₄ results in the appearance of a peak at 256 nm, which is assigned to the mdpi.comaneSe₄•⁺ species. mdpi.com Interestingly, at higher concentrations of the parent macrocycle, a transient peak at 320 nm is observed, which has been attributed to the formation of a dimeric radical cation, ( mdpi.comaneSe₄)₂•⁺. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy provides further evidence for the generation of radical cation species. When the Cu(II) complex of mdpi.comaneSe₄, [Cu( mdpi.comaneSe₄)]²⁺, is in the presence of the free ligand in CH₃NO₂, the EPR signals of the copper complex decrease in intensity, while new signals emerge, indicating the formation of a species with radical cation character. mdpi.com

Table 1: Spectroscopic Data for Oxidized mdpi.comaneSe₄ Species

Species Technique Wavelength (λmax)
mdpi.comaneSe₄•⁺ UV-visible Spectroscopy 256 nm

Further oxidation of 1,5,9,13-tetraselenacyclohexadecane leads to the formation of a stable dication, mdpi.comaneSe₄²⁺. This two-electron oxidation product has been successfully isolated as a salt, for example, [( mdpi.comaneSe₄)][SO₃CF₃]₂, allowing for detailed structural analysis via single-crystal X-ray diffraction. mdpi.com

One of the most striking features of the mdpi.comaneSe₄²⁺ dication is the formation of transannular selenium-selenium (Se-Se) bonds. The crystal structure of [( mdpi.comaneSe₄)][SO₃CF₃]₂ shows two such intramolecular bonds with distances of 2.5916(15) Å and 2.6689(15) Å. mdpi.com These bonds link three of the selenium atoms in an approximately linear arrangement. mdpi.com

This intramolecular cross-linking results in a more rigid and compact structure for the dication. In addition to these two strong interactions, there is a third, weaker interaction, with the central selenium atom of the linear group having a close contact of 3.3941(20) Å to the fourth selenium atom in the ring. mdpi.com These transannular interactions are a direct consequence of the removal of two electrons from the selenium lone pairs, which allows for the formation of covalent bonds between the selenium atoms across the macrocyclic cavity.

Table 2: Transannular Se-Se Distances in mdpi.comaneSe₄²⁺

Interaction Bond/Contact Distance (Å)
Se-Se Bond 1 2.5916(15)
Se-Se Bond 2 2.6689(15)

Kinetic Studies of Electron Transfer Reactions

The kinetics of electron transfer reactions involving mdpi.comaneSe₄ and its complexes have been investigated to understand the mechanism of these redox processes. A notable example is the reaction between the copper(II) complex, [Cu( mdpi.comaneSe₄)]²⁺, and the free mdpi.comaneSe₄ ligand. mdpi.com

[Cu(II)L]²⁺ + L → L•⁺ + [Cu(I)L]⁺

[Cu(II)L]²⁺ + L•⁺ → L²⁺ + [Cu(I)L]⁺ (where L = mdpi.comaneSe₄)

Enhanced Oxidative Stability in Polymer-Bound 1,5,9,13-Tetraselenacyclohexadecane

Information on the enhanced oxidative stability of polymer-bound 1,5,9,13-tetraselenacyclohexadecane was not available in the searched sources.

Structural Analysis of 1,5,9,13 Tetraselenacyclohexadecane and Its Complexes by X Ray Crystallography

Single Crystal X-ray Diffraction of the Free Ligand

Detailed single-crystal X-ray diffraction data for the free, uncomplexed 1,5,9,13-tetraselenacyclohexadecane ligand is not extensively reported in publicly accessible literature. The study of the free ligand's conformation is crucial for understanding the conformational changes that occur upon coordination to a metal center. Such an analysis would reveal the inherent flexibility of the 16-membered ring and the preferred arrangement of the selenium donor atoms in the absence of a templating metal ion. Typically, large macrocycles like this exist in various conformations in solution, and the crystalline state represents the lowest energy conformation under the crystallization conditions. Without specific crystallographic data, a definitive description of its solid-state structure, including bond lengths, bond angles, and torsion angles, cannot be provided.

Crystal Structures of Metal-1,5,9,13-Tetraselenacyclohexadecane Complexes

The coordination of 1,5,9,13-tetraselenacyclohexadecane to different metal centers leads to a variety of geometries and structural motifs, which have been extensively studied by X-ray crystallography.

Copper(II) Complexes: Distorted Octahedral Geometries and Axial Ligand Coordination

Copper(II), with its d⁹ electron configuration, is well-known for exhibiting distorted coordination geometries, most commonly as a result of the Jahn-Teller effect. orientjchem.orgresearchgate.net In complexes with macrocyclic ligands like 1,5,9,13-tetraselenacyclohexadecane, the four selenium atoms typically form the equatorial plane around the copper(II) ion. This arrangement often leads to a tetragonally distorted octahedral geometry, where two axial ligands, usually solvent molecules or counter-ions, complete the coordination sphere. rsc.org The Cu-Se bonds in the equatorial plane are generally shorter than the axial Cu-ligand bonds. rsc.org

Copper(I) Adducts: Polymeric and Discrete Tetrahedral Configurations

Copper(I) ions, having a d¹⁰ electron configuration, commonly favor a tetrahedral coordination geometry. With a flexible macrocyclic ligand such as 1,5,9,13-tetraselenacyclohexadecane, both discrete mononuclear and polymeric structures are conceivable. In a discrete tetrahedral complex, the copper(I) ion would be coordinated to the four selenium atoms of a single ligand molecule. However, the large ring size of the macrocycle might lead to a strained conformation to satisfy a tetrahedral arrangement.

Alternatively, the ligand could bridge between two copper(I) centers, leading to the formation of polymeric chains or more complex networks. In such a polymeric structure, each copper(I) ion could be coordinated to two selenium atoms from one ligand and two from another, or a combination of selenium atoms and other bridging ligands.

Despite the chemical plausibility of such adducts, specific crystallographic studies confirming either polymeric or discrete tetrahedral configurations for copper(I) complexes with 1,5,9,13-tetraselenacyclohexadecane are not prominently featured in the reviewed scientific literature.

Palladium(II) Complexes: Square Planar Coordination and Diastereomeric Forms

Palladium(II) complexes, with a d⁸ electron configuration, almost exclusively adopt a square planar coordination geometry. The complex of palladium(II) with 1,5,9,13-tetraselenacyclohexadecane, specifically [Pd(1,5,9,13-tetraselenacyclohexadecane)][BF₄]₂, has been synthesized and its structure elucidated by single-crystal X-ray diffraction.

The palladium atom is centrally located and coordinated by the four selenium atoms of the macrocycle in a square planar arrangement. The coordination of the four stereogenic selenium atoms can lead to different diastereomers. The configuration of the complex cation in the crystalline state is described as c,c,c, where the non-bonding electron pairs of all four selenium atoms are directed to one side of the coordination plane. This arrangement results in a boat-like conformation for the macrocycle. In solution, NMR studies have shown the presence of both c,c,c and c,t,c stereoisomers.

Compound [Pd(1,5,9,13-tetraselenacyclohexadecane)][BF₄]₂
Formula C₁₂H₂₄B₂F₈PdSe₄
Crystal System Orthorhombic
Space Group Pnma
a (Å) 12.356(1)
b (Å) 10.397(1)
c (Å) 16.233(2)
α (˚) 90
β (˚) 90
γ (˚) 90
V (ų) 2193.7
Z 4
Pd-Se Bond Lengths (Å) 2.444(1) - 2.463(1)

Platinum(II) Complexes: Coordination Environment and Ligand Configuration

Similar to palladium(II), platinum(II) is a d⁸ metal ion that strongly prefers a square planar coordination geometry. rsc.orgmdpi.com The complex [Pt(1,5,9,13-tetraselenacyclohexadecane)]²⁺ is expected to be isostructural with its palladium(II) counterpart. In this arrangement, the platinum(II) ion would be situated in the plane defined by the four selenium donor atoms of the macrocycle. rsc.org The ligand would adopt a specific conformation to accommodate this coordination, likely one of the diastereomeric forms observed for the palladium complex.

Cobalt(III) and Iridium(III) Complexes: Distorted Octahedral Geometries with Trans Dihalide Ligands

Cobalt(III) and Iridium(III) are d⁶ metal ions and almost invariably form octahedral complexes. For complexes with the formula [M(1,5,9,13-tetraselenacyclohexadecane)X₂]⁺, where M is Co(III) or Ir(III) and X is a halide, a distorted octahedral geometry is expected. The four selenium atoms of the macrocycle would occupy the equatorial positions, and the two halide ligands would be in a trans configuration in the axial positions.

This trans arrangement is generally favored to minimize steric hindrance between the larger halide ligands and the macrocycle. The M-Se bond lengths in the equatorial plane would be influenced by the nature of the metal and the halide ligands. The octahedral geometry would likely be distorted from ideal due to the constraints of the macrocyclic ligand's bite angles.

While the synthesis and characterization of such cobalt(III) and iridium(III) complexes are feasible, specific single-crystal X-ray diffraction studies providing detailed structural parameters for trans-dihalide complexes of 1,5,9,13-tetraselenacyclohexadecane with either cobalt(III) or iridium(III) are not well-documented in the available scientific literature.

Germanium(II) Halide Assemblies: Exocyclic Coordination Leading to Network Structures

The interaction between 1,5,9,13-tetraselenacyclohexadecane, also known as wikipedia.organeSe4, and Germanium(II) halides leads to the formation of polymeric network structures. In these assemblies, the Germanium(II) center is coordinated exocyclically by the selenium atoms of the macrocycle. This arrangement highlights the flexibility of the macrocycle and its ability to bridge metal centers, creating extended one-dimensional chains.

In the case of the Germanium(II) bromide complex, {[Ge( wikipedia.organeSe4)]Br2}n, the Germanium atom is five-coordinate. It achieves this coordination by bonding to two selenium atoms from two distinct macrocyclic ligands and three bromide ions. Similarly, the Germanium(II) iodide complex, {[Ge( wikipedia.organeSe4)]I2}n, exhibits a comparable polymeric structure. Here, the Germanium center is also five-coordinate, bonded to two selenium atoms from different macrocycles and three iodide ions. The macrocycle adopts a specific conformation that facilitates this bridging, resulting in the formation of an extended network.

Mercury(II) Cyanide Adducts: Tetragonally Distorted Octahedral Arrangements

When 1,5,9,13-tetraselenacyclohexadecane reacts with Mercury(II) cyanide, a discrete molecular adduct, [Hg( wikipedia.organeSe4)(CN)2], is formed. In this complex, the Mercury(II) ion is coordinated by all four selenium atoms of the macrocyclic ligand and two cyanide groups. This results in a tetragonally distorted octahedral geometry. The four selenium atoms occupy the equatorial plane, while the two cyanide groups are situated in the axial positions. The near-linear nature of the Hg(CN)2 molecule, with a C-Hg-C bond angle of approximately 175.0°, contributes to this arrangement. researchgate.net

Analysis of Metal-Selenium and Intramolecular Bond Lengths and Angles

The precise measurements of bond lengths and angles within these complexes provide significant insights into the nature of the metal-ligand interactions and the conformational changes in the macrocycle upon coordination.

Metal-Selenium Bond Lengths:

The distance between the metal and selenium atoms is a key indicator of the bond strength. In the Germanium(II) halide complexes, two distinct Ge-Se bond lengths are observed, suggesting an asymmetric coordination environment. The Hg-Se bond lengths in the Mercury(II) cyanide adduct are relatively uniform. For comparison, data for Copper(II) and Palladium(II) complexes are also included.

ComplexMetal-Selenium Bond Lengths (Å)
{[Ge( wikipedia.organeSe4)]Br2}nGe-Se: 2.548(1), 2.921(1)
{[Ge( wikipedia.organeSe4)]I2}nGe-Se: 2.564(2), 2.973(2)
[Hg( wikipedia.organeSe4)(CN)2]Hg-Se: 2.813(1), 2.831(1)
Cu([ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8jlNFzZFz1lSeLAOmuNu08J_hMBZ1qBxKEoKFDQkNV5YAacQETYxPwQxEApy4P-hij3hJ08IVgk8AaMjJgbPWzFxRYXCWm5uSSeKj-6KmQEskLxy1wDIvA-NkZ0T_jlf6JyhaftdJD7MgF2M%3D)]aneSe4)2Cu-Se: 2.4553(9), 2.4592(9)
[Pd2Cl4( wikipedia.organeSe4)]Pd-Se: 2.404(1)–2.463(1)

Intramolecular Bond Lengths and Angles:

Upon coordination to a metal center, the 1,5,9,13-tetraselenacyclohexadecane ligand undergoes conformational adjustments. The C-Se-C and C-C-C bond angles within the macrocycle adapt to the spatial requirements of the metal ion. These changes, including the compression of C-S-C bond angles and alterations in torsion angles, allow the ligand to minimize steric hindrance and optimize the metal-selenium interactions.

Crystallographic Parameters (Space Group, Unit Cell Dimensions)

The crystallographic data, determined by single-crystal X-ray diffraction, provide the fundamental parameters of the crystal lattice for the free macrocycle and its metal complexes.

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)
1,5,9,13-TetraselenacyclohexadecaneP2₁/c8.835(2)11.234(3)8.928(2)116.59(1)
Cu([ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF8jlNFzZFz1lSeLAOmuNu08J_hMBZ1qBxKEoKFDQkNV5YAacQETYxPwQxEApy4P-hij3hJ08IVgk8AaMjJgbPWzFxRYXCWm5uSSeKj-6KmQEskLxy1wDIvA-NkZ0T_jlf6JyhaftdJD7MgF2M%3D)]aneSe4)2P2(1)/n8.220(2)10.965(4)14.657(5)90
[Pd2Cl4( wikipedia.organeSe4)]P2₁/n8.657(2)12.384(3)10.134(2)99.43(2)
[Hg( wikipedia.organeSe4)(CN)2]C2/c16.892(4)8.821(2)13.089(3)125.13(2)
{[Ge( wikipedia.organeSe4)]Br2}nP2₁/c9.011(2)15.112(3)14.587(3)98.43(2)

Supramolecular Chemistry Involving 1,5,9,13 Tetraselenacyclohexadecane

Formation of One-Dimensional and Two-Dimensional Supramolecular Assemblies

The selenium atoms in 1,5,9,13-tetraselenacyclohexadecane, with their available lone pairs of electrons, are expected to act as effective donor sites for forming coordination bonds with metal centers. This interaction is a fundamental principle in constructing supramolecular assemblies. The flexibility of the 16-membered ring allows it to adopt various conformations to accommodate different metal ions and counter-anions, leading to the formation of extended structures.

One-dimensional (1D) coordination polymers are a likely outcome when 1,5,9,13-tetraselenacyclohexadecane interacts with metal salts. In such structures, the macrocycle would act as a bridging ligand, connecting metal centers in a linear fashion. nih.govrsc.orgnih.gov The specific topology of these 1D chains, whether linear, zigzag, or helical, would be influenced by the coordination geometry of the metal ion, the nature of the counter-anions, and the conformational preferences of the macrocycle itself. rsc.org

The formation of two-dimensional (2D) assemblies is also a plausible scenario. This can be achieved through the use of metal ions with a higher coordination number or through the involvement of secondary interactions that link adjacent 1D chains. For instance, weak hydrogen bonds or other non-covalent interactions could organize the 1D polymers into 2D sheets. nih.gov

Role of Weak, Secondary Interactions in Assembly Formation (e.g., Ge···X contacts)

Beyond strong coordination bonds, weaker secondary interactions play a critical role in the solid-state packing and formation of supramolecular architectures of organoselenium compounds. mdpi.comrsc.orgresearchgate.net For 1,5,9,13-tetraselenacyclohexadecane, interactions involving selenium are of particular importance.

Chalcogen Bonding: Selenium atoms can participate in chalcogen bonding, a non-covalent interaction where the electrophilic region on one selenium atom (the σ-hole) interacts with a nucleophilic region on another atom (such as N, O, or another Se). nih.govrsc.org These Se···X (where X is a Lewis base) interactions are directional and can significantly influence the crystal packing, leading to the formation of specific supramolecular synthons that guide the assembly into 1D, 2D, or even 3D networks. nih.govmdpi.comrsc.org

While direct evidence for Ge···Se contacts involving this specific macrocycle is not available, the principles of tetrel bonding (involving Group 14 elements like Ge) suggest that such interactions are possible. Germanium(II), with its lone pair and potential for Lewis acidity, could interact with the nucleophilic selenium atoms of the macrocycle.

The table below summarizes the types of weak interactions that are likely to be significant in the supramolecular assemblies of 1,5,9,13-tetraselenacyclohexadecane.

Interaction TypeDescriptionPotential Role in Assembly
Chalcogen Bonding (Se···X) A non-covalent interaction involving the electrophilic region of a selenium atom and a Lewis base (X = N, O, Se). nih.govrsc.orgDirecting the self-assembly into specific dimensionalities (1D, 2D). nih.gov
Hydrogen Bonding Interactions between hydrogen atoms bonded to electronegative atoms and other electronegative atoms.Stabilizing the overall supramolecular architecture by linking macrocyclic units or solvent molecules.
van der Waals Forces Weak, non-specific attractive forces between molecules.Contributing to the overall crystal packing and density.

Network Structures Derived from Exocyclic Metal Coordination

The selenium atoms of 1,5,9,13-tetraselenacyclohexadecane can coordinate to metal ions in an exocyclic fashion, meaning the metal ion is not encapsulated within the macrocyclic cavity but rather binds to the exterior selenium atoms. This mode of coordination is crucial for the formation of extended network structures. birmingham.ac.uk

By acting as a multitopic ligand, a single macrocycle can bind to multiple metal centers, and each metal center can, in turn, bind to multiple macrocycles, leading to the propagation of a coordination network. The dimensionality and connectivity of this network are dictated by the coordination number and preferred geometry of the metal ion, as well as the stoichiometry of the metal-ligand ratio. For instance, a metal ion that favors a tetrahedral geometry could link four macrocycles, while an octahedrally coordinating metal could connect up to six, leading to complex 3D frameworks.

Comparison with Other Donor Atom Macrocycles in Supramolecular Systems

The supramolecular behavior of 1,5,9,13-tetraselenacyclohexadecane can be better understood by comparing it with analogous macrocycles containing other donor atoms, such as sulfur (thia-macrocycles) and nitrogen (aza-macrocycles).

Comparison with Thia-Macrocycles: Selenium and sulfur are in the same group of the periodic table and share many chemical properties. nih.govresearchgate.netmdpi.comarxiv.org However, there are key differences that influence their coordination and supramolecular chemistry.

Polarizability and Softness: Selenium is larger and more polarizable than sulfur, making it a "softer" Lewis base. mdpi.com This generally leads to stronger interactions with soft metal ions like Ag(I), Hg(II), and Pt(II).

Redox Activity: Selenides are generally more easily oxidized than sulfides. nih.gov This can be a factor in the synthesis and stability of their metal complexes.

Comparison with Aza-Macrocycles: Nitrogen is a "harder" donor atom compared to selenium. nih.gov

Metal Ion Preference: Aza-macrocycles tend to form more stable complexes with hard metal ions such as Ni(II), Cu(II), and Zn(II). rsc.org

Hydrogen Bonding: The N-H groups in secondary aza-macrocycles can act as hydrogen bond donors, providing an additional tool for directing supramolecular assembly that is absent in 1,5,9,13-tetraselenacyclohexadecane. nih.govnih.gov

The following table provides a comparative overview of the properties of different donor atom macrocycles.

Macrocycle TypeDonor AtomDonor Atom CharacterPreferred Metal IonsKey Supramolecular Interactions
Selena-macrocycle SeSoftSoft (e.g., Ag(I), Hg(II))M-Se coordination, Chalcogen bonding
Thia-macrocycle SSoftSoft (e.g., Ag(I), Cu(I))M-S coordination, Weaker Chalcogen bonding
Aza-macrocycle NHardHard/Borderline (e.g., Ni(II), Cu(II)) rsc.orgM-N coordination, Hydrogen bonding nih.gov

Theoretical and Computational Studies of 1,5,9,13 Tetraselenacyclohexadecane Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Analysis

The conformational flexibility of macrocycles like 1,5,9,13-tetraselenacyclohexadecane is a key determinant of their chemical and physical properties. Computational methods, particularly Ab Initio and Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of this molecule to identify stable conformers.

DFT calculations, often employing functionals like B3LYP or PBE1PBE combined with appropriate basis sets such as 6-31G(d) or TZVP, are used to optimize the geometry of various possible conformations. mdpi.comresearchgate.net These calculations help in determining the relative stabilities of different spatial arrangements of the atoms. For a 16-membered ring containing four selenium atoms, several conformations are plausible, arising from the different arrangements of the corner atoms (selenium) and the ethylene (B1197577) bridges.

Table 1: Representative Conformational Data from DFT Calculations (Note: This table is illustrative of typical data obtained from DFT studies on macrocyclic selenoethers. Specific experimental or calculated values for all conformers of 1,5,9,13-tetraselenacyclohexadecane require access to specialized research papers.)

Conformer Point Group Method/Basis Set Relative Energy (kcal/mol)
Square D₄ B3LYP/6-31G(d) 0.00 (Reference)
Boat-Chair C₂ B3LYP/6-31G(d) Data not available
Chair-Chair Cᵢ B3LYP/6-31G(d) Data not available

Electronic Structure Investigations of Macrocyclic Selenoethers

The electronic structure of macrocyclic selenoethers governs their reactivity, coordination chemistry, and spectroscopic properties. mdpi.com Theoretical investigations provide a detailed picture of the molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the nature of the chemical bonds.

For 1,5,9,13-tetraselenacyclohexadecane, the HOMO is expected to be largely localized on the four selenium atoms, reflecting the lone pair character of the valence electrons on the selenium. The LUMO, conversely, is typically a delocalized anti-bonding orbital. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and its ability to be oxidized or reduced.

Quantum-chemical calculations using DFT methods like B3PW91/TZVP or M06/TZVP are employed to analyze these electronic features. researchgate.net Natural Bond Orbital (NBO) analysis is a common technique used to understand the charge distribution, hybridization, and the nature of the selenium-carbon bonds within the macrocycle. researchgate.net These studies reveal the significant p-character of the selenium lone pairs, which are crucial for their donor properties in coordination chemistry. The electronic structure is also key to understanding the formation of unique bonding situations in the oxidized forms of the molecule. researchgate.net

Theoretical Studies on Three-Electron Bonds and Radical Cation Stability

One of the most fascinating aspects of macrocyclic selenoether chemistry is the behavior of their oxidized species. The one-electron oxidation of 1,5,9,13-tetraselenacyclohexadecane leads to the formation of a radical cation, nih.govaneSe4]•+. Theoretical studies have been crucial in understanding the structure and stability of this species.

Upon oxidation, a significant conformational change occurs to allow for a transannular interaction between two selenium atoms. This interaction results in the formation of a two-center, three-electron (2c-3e) sigma bond (σ[Se-Se]). This type of bond is characterized by having two electrons in a bonding σ orbital and one electron in the corresponding anti-bonding σ* orbital. The formation of this bond is a key stabilizing factor for the radical cation.

Computational studies on the radical cation of the related 1,5-dithiacyclooctane have shown that the three-electron S-S bond has a characteristic stretching vibration at low frequency. arxiv.org By analogy, theoretical models for nih.govaneSe4]•+ predict a similar scenario. The stability of this radical cation is attributed to the delocalization of the unpaired electron across the two participating selenium atoms. Further oxidation can lead to a dication, nih.govaneSe4]²+, which features the formation of two transannular Se-Se single bonds, creating a bicyclic structure. arxiv.org X-ray crystallographic studies of the dication have confirmed the presence of these transannular bonds, with Se-Se distances significantly shorter than the sum of the van der Waals radii. arxiv.org

Computational Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of complex molecules. researchgate.net For 1,5,9,13-tetraselenacyclohexadecane, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and particularly ⁷⁷Se) is of great interest.

The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. scispace.com The accuracy of these predictions depends heavily on the chosen computational level (functional and basis set) and the proper treatment of the molecular geometry. mdpi.com

For ¹H and ¹³C NMR, computational models can predict chemical shifts with mean absolute errors that can be as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C, depending on the methodology. researchgate.net The prediction of ⁷⁷Se NMR chemical shifts is more challenging due to the larger chemical shift range and the influence of relativistic effects. However, theoretical calculations are indispensable for assigning the signals in the experimental spectrum, especially for species like the dication nih.govaneSe4]²+, which can show multiple, distinct selenium environments. arxiv.org For instance, solid-state ⁷⁷Se NMR of the dication salt showed four distinct lines, and theoretical models help assign these signals to the specific selenium atoms within the structurally complex cation. arxiv.org

Table 2: Illustrative Comparison of Experimental and Calculated NMR Chemical Shifts (Note: This table is a generalized representation. Specific, comprehensive datasets for 1,5,9,13-tetraselenacyclohexadecane require access to dedicated spectroscopic and computational studies.)

Nucleus Experimental Shift (ppm) Calculated Shift (ppm) Method (Example)
¹³C (CH₂) Data not available Data not available GIAO-B3LYP/6-31G(d)
¹H (CH₂) Data not available Data not available GIAO-B3LYP/6-31G(d)

These computational approaches, from conformational analysis to spectroscopic prediction, provide a molecular-level understanding that complements experimental findings and is essential for exploring the rich chemistry of 1,5,9,13-tetraselenacyclohexadecane.

Advanced Applications and Emerging Research Directions for 1,5,9,13 Tetraselenacyclohexadecane

Role in Homogeneous Catalysis

Organoselenium ligands are key building blocks for numerous transition metal complexes that effectively catalyze a wide range of organic reactions. wiley.com The development of selenoether macrocycles, in particular, has garnered significant attention for their unique binding behaviors with various metal ions. researchgate.net Metal complexes derived from these ligands often exhibit high thermal and air stability, making them robust alternatives to more conventional catalysts. wiley.com

The design of selenium-containing macrocycles as ligands is a crucial aspect of inorganic and organometallic chemistry, aimed at modifying the structural and reactive properties of metal complexes. rsc.org The effectiveness of a metal complex in catalysis can be finely tuned by altering the ligand's framework. wiley.com Key principles in the design of selenoether macrocycles like iipseries.organeSe4 for catalytic applications include:

Donor Atom Identity: Selenium, being a soft donor, shows a strong affinity for soft metal ions such as palladium(II), platinum(II), and rhodium(I), which are common in catalytic cycles. This contrasts with crown ethers (oxygen donors) that prefer hard alkali and alkaline earth metals. researchgate.net

Macrocyclic Effect and Preorganization: The cyclic structure of the ligand imparts a thermodynamic benefit (the macrocyclic effect) upon metal binding, leading to more stable complexes. The ligand is "preorganized" for coordination, reducing the entropic penalty of binding.

Ring Size and Flexibility: The size of the macrocyclic ring dictates the "bite angle" and the geometry of the resulting metal complex. A 16-membered ring like iipseries.organeSe4 provides significant flexibility, allowing it to accommodate various coordination geometries required during a catalytic cycle.

Tuning Electronic and Steric Properties: The ligand's structure can be modified to influence the electronic properties (e.g., electron-donating ability) and steric bulk around the metal center. This control is essential for optimizing catalytic activity and selectivity. wiley.com The development of macrocyclic polyselena ethers has paved the way for creating novel compounds with unexpected electronic and redox characteristics. researchgate.net

While specific studies on the dehydroxymethylation activity of a metal- iipseries.organeSe4 complex are not prominently documented, the catalytic potential of closely related systems is well-established. For instance, a palladium(II) complex of a seventeen-membered macrocyclic diselenide ligand has been synthesized and demonstrated to be a highly effective catalyst for the dehydroxymethylation of dihydroxy compounds. nih.gov

This complex, which features a distorted square planar geometry around the palladium center, acts as a single, dual-action catalyst, performing both the initial oxidation of the alcohol to an aldehyde and the subsequent decarbonylation. nih.gov This process is notable for its efficiency, achieving high yields with a low catalyst loading. The reaction demonstrates broad substrate scope and good functional group tolerance. nih.gov The robustness of the Se-Pd coordination and the stability of the macrocyclic ligand are key to its catalytic efficacy.

Table 1: Catalytic Performance of a Palladium-Selenoether Macrocycle Complex in Dehydroxymethylation

Substrate (Dihydroxy Compound) Product Catalyst Loading (mol%) Yield (%)
1,12-Dodecanediol 1-Undecene 5.0 91
1,10-Decanediol 1-Nonene 5.0 88
1,8-Octanediol 1-Heptene 5.0 85

Data sourced from a study on a 17-membered selenoether macrocycle complex, serving as an analogue for iipseries.organeSe4 systems. nih.gov

A significant area of bioinspired catalysis involves creating synthetic molecules that mimic the function of natural enzymes. Selenium-containing compounds are particularly interesting as mimics of glutathione (B108866) peroxidase (GPx), a vital antioxidant selenoenzyme that protects cells from oxidative damage by reducing harmful hydroperoxides. youtube.comnih.gov The key to GPx activity lies in the selenocysteine (B57510) residue at its active site. nih.gov

The selenoorganic compound Ebselen is a well-known example of a GPx mimic, capable of catalyzing the reduction of hydroperoxides using thiols like glutathione. youtube.com The principle relies on the fact that the selenol group (-SeH) is more acidic and a better nucleophile than the thiol group (-SH) of cysteine at physiological pH. nih.gov This allows for a rapid reaction with peroxides. Although creating GPx mimics with activity comparable to the native enzyme is challenging, even simple selenium compounds show catalytic activity. nih.gov Selenium-incorporated macrocycles are promising candidates for developing more sophisticated and efficient GPx mimics, leveraging the preorganized structure of the macrocycle to enhance substrate binding and catalytic turnover.

Development of Responsive Macrocyclic Systems Incorporating Selenium

The incorporation of selenium atoms into macrocyclic structures is a key strategy for designing "smart" or responsive materials. rsc.org These systems can change their properties in response to external stimuli, particularly redox conditions, due to the reversible oxidation-reduction chemistry of selenium. acs.org

A prime example is the synthesis of a selenium-containing pillar rsc.orgarene-based macrocyclic amphiphile. This molecule self-assembles in water to form vesicles that are redox-responsive. acs.org Upon addition of an oxidant like hydrogen peroxide (H₂O₂), the selenide (B1212193) moieties are oxidized to selenoxides, transforming the amphiphilic nature of the molecule and causing the disassembly of the vesicles. This process is reversible; subsequent addition of a reductant like vitamin C restores the selenide and allows the vesicles to reform. This controlled assembly/disassembly has been successfully applied to the controlled release of encapsulated molecules. acs.org This approach is part of a broader effort to design macrocycles that can be controlled by various stimuli, including light, pH, and redox changes, for applications in catalysis and transport. rsc.org

Materials Science Applications (e.g., Enhanced Stability of Polymer-Bound Systems)

The unique properties of selenoether macrocycles are being harnessed in materials science, particularly in the creation of novel polymers. An important advancement has been the development of polymer-bound selenium coronands. researchgate.net This was achieved by first synthesizing hydroxyl-functionalized di- and tetra-selenoether macrocycles. These hydroxyl groups then serve as handles to attach an acrylate (B77674) ester functional group, creating an active monomer. researchgate.net

This monomer can then be polymerized, leading to the first examples of electroactive, polymer-attached selenium coronands. researchgate.net Attaching the macrocycles to a polymer backbone provides enhanced mechanical stability and processability, creating robust materials that retain the desirable electronic and coordination properties of the selenium macrocycle. Such materials have potential applications in sensors, electroactive films, and separation technologies.

Potential in Molecular Recognition and Sensing

Macrocyclic molecules are fundamentally important in host-guest chemistry due to their structure-specific and highly selective recognition properties. rsc.org Their preorganized cavities can bind specific ions or molecules (guests), making them ideal candidates for use in molecular recognition and sensing applications. rsc.orgmdpi.com

The incorporation of selenium into the macrocyclic framework adds a layer of redox activity that can be exploited for sensing. A selenium-containing macrocycle can be designed to bind a specific analyte, and this binding event could trigger a change in the selenium atoms' redox state, which can be detected electrochemically or optically. Furthermore, responsive macrocyclic systems, such as the selenium-containing pillar rsc.orgarene, demonstrate a clear potential for sensing and release applications. acs.org The redox-triggered release of a guest molecule is a form of molecular recognition coupled with a functional output. acs.org The development of supramolecular drug delivery systems based on various macrocycles highlights the utility of host-guest interactions in recognizing and transporting bioactive molecules, a principle that is directly applicable to selenium-containing macrocycles.

Conclusion and Future Perspectives

Summary of Key Research Findings on 1,5,9,13-Tetraselenacyclohexadecane Chemistry

Research into 1,5,9,13-tetraselenacyclohexadecane, often abbreviated as cdnsciencepub.comaneSe₄, has primarily centered on its coordination with transition metals and the subsequent redox behavior of the resulting complexes. A pivotal study involved the synthesis and characterization of its copper(II) complex, (1,5,9,13-tetraselenacyclohexadecane)copper(II) trifluoromethanesulfonate (B1224126). researchgate.netresearchgate.net

The synthesis was achieved by reacting the macrocycle with copper(II) trifluoromethanesulfonate in acetone, yielding reddish-black needles of the complex. researchgate.net X-ray crystallography revealed a centrosymmetric complex where the copper ion exhibits a tetragonally distorted octahedral coordination. researchgate.net The four selenium atoms of the macrocycle bind to the copper center in the equatorial plane, with two triflate ligands occupying the trans-axial positions. researchgate.net The stereochemistry of the coordinated coronand was determined to be c,t,c (cis, trans, cis). researchgate.net

Spectroscopic studies have also been crucial in characterizing the complex and its reaction products.

Table 1: UV-Visible Absorption Data for the Cu(II)- cdnsciencepub.comaneSe₄ System

Species Wavelength (nm)
[Cu( cdnsciencepub.comaneSe₄)]²⁺ 560, 464, 310
Product of reaction with free ligand 320
Chemically oxidized cdnsciencepub.comaneSe₄⁺ 256
Dimeric radical cation [( cdnsciencepub.comaneSe₄)₂]²⁺ 322

Data sourced from spectroelectrochemical and chemical oxidation studies. researchgate.net

These findings highlight the ability of 1,5,9,13-tetraselenacyclohexadecane to stabilize different oxidation states of copper and engage in facile electron transfer processes, establishing it as a significant model in the study of redox-active macrocyclic complexes.

Remaining Challenges and Open Questions in Polyselenoether Macrocycle Research

Despite the progress made, the study of polyselenoether macrocycles like 1,5,9,13-tetraselenacyclohexadecane is not without its difficulties. A primary challenge lies in the conformational analysis of these large, flexible molecules. acs.org

Conformational Sampling: Predicting the conformational preferences of macrocycles is a demanding computational task because the search space expands exponentially with the number of rotatable bonds. acs.org Standard algorithms often fail to adequately sample the physically relevant conformations of macrocycles. acs.org This is particularly true for flexible systems like polyselenoethers, where the larger size of selenium compared to sulfur or oxygen, and the longer C-Se bonds, contribute to greater conformational freedom.

Solvent Effects: The conformational distribution of macrocycles can be significantly influenced by the solvent environment. nih.govnih.gov Simulations in polar solvents like water may yield different results compared to those in apolar solvents, which are more challenging to model accurately. nih.govnih.gov Understanding these solvent effects is crucial for predicting properties like binding affinity and membrane permeability. nih.gov

Synthesis and Selectivity: While syntheses for some selenoether macrocycles are established, achieving high selectivity for a specific ring size can be challenging, often resulting in mixtures of [1+1], [2+2], and larger macrocyclization products that require tedious separation. iipseries.org Developing more efficient and selective synthetic methodologies remains an active area of research.

Force Field Development: Accurate molecular dynamics simulations rely on precise force fields. nih.gov Developing and validating force fields that can accurately describe the bonding, angles, and non-bonded interactions involving heavy atoms like selenium is an ongoing challenge that impacts the reliability of computational predictions. nih.gov

Open questions remain regarding the full scope of their coordination chemistry. While complexes with some d-block metals have been studied, the interactions of polyselenoether macrocycles with a broader range of metal ions, including p-block elements and lanthanides, are less explored. rsc.org Furthermore, the potential for these macrocycles to act as catalysts or host-guest systems for neutral molecules is an area that warrants deeper investigation.

Future Avenues for Investigation in 1,5,9,13-Tetraselenacyclohexadecane Coordination and Redox Chemistry

The foundational research on 1,5,9,13-tetraselenacyclohexadecane opens up several promising avenues for future investigation:

Exploration of Other Metal Complexes: The detailed study of the Cu(II) complex invites a systematic investigation of complexes with other transition metals (e.g., Pd(II), Pt(II), Ni(II), Co(II), Cr(III)). researchgate.netiipseries.orgresearchgate.net This would allow for a comparative analysis of coordination geometries, electronic structures, and the influence of the metal ion on the macrocycle's conformation and redox properties.

Advanced Redox Studies: The known redox activity should be explored more deeply using advanced electrochemical techniques like cyclic voltammetry. This would provide quantitative data on the redox potentials for both the free ligand and its metal complexes, offering a more complete picture of their electron transfer capabilities. Investigating the reactivity of the oxidized macrocycle ( cdnsciencepub.comaneSe₄²⁺) is another key step.

Catalytic Applications: The ability of the selenium centers to undergo reversible oxidation and coordinate to metal ions suggests potential for catalytic applications. For instance, palladium complexes of selenoether macrocycles have been explored as catalysts in organic transformations. researchgate.net The cdnsciencepub.comaneSe₄ complexes could be screened for activity in reactions such as cross-coupling, oxidation, or reduction.

Host-Guest Chemistry: The macrocyclic cavity could potentially encapsulate guest species other than metal ions. Studies could explore the binding of small organic molecules or anions, which could be modulated by the redox state of the selenium atoms, leading to the development of novel sensors or responsive materials.

Dynamic Covalent Chemistry: The reactivity of the Se-C bond could be exploited in the context of dynamic covalent chemistry. The potential to form and break bonds reversibly could lead to the creation of stimuli-responsive materials where the macrocycle is a key building block. rsc.org

Broader Impact on Macrocyclic Chemistry and Organoselenium Compounds

The study of 1,5,9,13-tetraselenacyclohexadecane and its derivatives contributes significantly to the broader fields of macrocyclic and organoselenium chemistry.

The inclusion of selenium into macrocyclic frameworks expands the diversity of available ligands beyond the more common oxygen, nitrogen, and sulfur-containing analogues. rsc.org Selenium's unique properties—its larger size, greater polarizability, and softer donor nature compared to sulfur—allow for the formation of metal complexes with distinct electronic structures and redox characteristics. rsc.orgresearchgate.net This provides chemists with more tools to fine-tune the properties of macrocyclic complexes for specific applications. Research in this area challenges and improves computational models by requiring them to accurately handle heavier elements, ultimately enhancing their predictive power for a wider range of molecules. nih.gov

In the context of organoselenium chemistry, embedding selenium atoms within a macrocyclic structure imposes conformational constraints that are not present in acyclic analogues. This allows for the study of how ring strain and conformation affect the reactivity and properties of the C-Se bond. The well-defined structure of compounds like cdnsciencepub.comaneSe₄ provides a platform for fundamental studies, such as determining ⁷⁷Se NMR chemical shifts in a specific and constrained chemical environment, which is highly sensitive to the local structure. researchgate.net The unique redox behavior observed in these systems, such as the formation of stable radical cations and dications, enriches our understanding of selenium's redox chemistry and may inspire the design of new organoselenium-based redox-active materials and reagents. researchgate.netresearchgate.net

Q & A

Q. What advanced applications does 1,5,9,13-Tetraselenacyclohexadecane have in materials science?

  • Methodology : As a supramolecular building block, it forms selenium-rich frameworks for optoelectronics. Self-assembly studies (e.g., SAXS) probe nanostructure formation, while DFT guides functionalization for photovoltaic or thermoelectric materials .

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